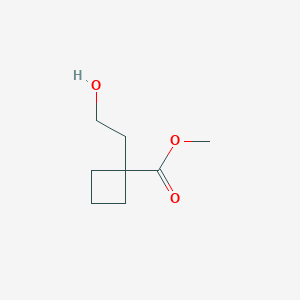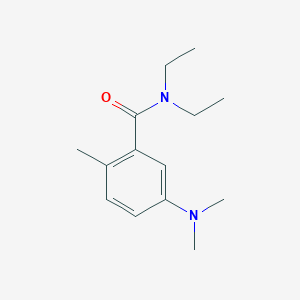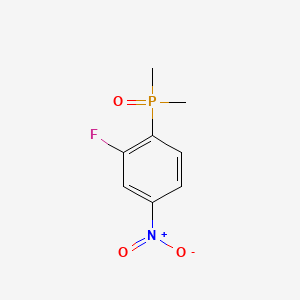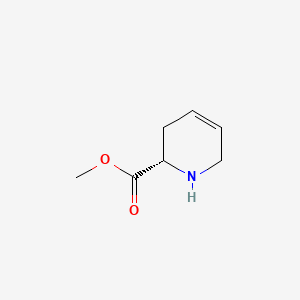
2-Aminobutane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminobutane-1,3-diol is an organic compound with the molecular formula C4H11NO2 It is a type of amino alcohol, characterized by the presence of both an amino group (-NH2) and two hydroxyl groups (-OH) attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Reduction of 2-Nitrobutane-1,3-diol: : One common method involves the reduction of 2-nitrobutane-1,3-diol using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with hydrogen gas being bubbled through the reaction mixture at room temperature and atmospheric pressure.
-
Amination of Butane-1,3-diol: : Another method involves the direct amination of butane-1,3-diol. This can be achieved by reacting butane-1,3-diol with ammonia or an amine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of 2-aminobutane-1,3-diol often involves large-scale reduction processes using catalytic hydrogenation. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors are sometimes employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 2-Aminobutane-1,3-diol can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : While the compound itself is often synthesized via reduction, it can also participate in further reduction reactions, potentially leading to the formation of more reduced amines or alcohols.
-
Substitution: : The amino and hydroxyl groups in this compound can be substituted by various nucleophiles. For example, reacting with acyl chlorides can yield amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with catalysts like palladium on carbon (Pd/C).
Substitution: Acyl chlorides, alkyl halides, and other electrophiles in the presence of bases or acids.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: More reduced amines or alcohols.
Substitution: Amides, esters, substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, 2-aminobutane-1,3-diol is used as a building block for the synthesis of more complex molecules. Its bifunctional nature allows it to participate in a variety of reactions, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme mechanisms and metabolic pathways involving amino alcohols. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives can act as enzyme inhibitors, receptor agonists, or antagonists, depending on their specific structure and functional groups.
Industry
In industrial applications, this compound is used in the production of polymers, surfactants, and other specialty chemicals. Its ability to form stable complexes with metals also makes it useful in catalysis and material science.
Wirkmechanismus
The mechanism by which 2-aminobutane-1,3-diol exerts its effects depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. In receptor-mediated processes, it can bind to specific receptors, triggering a cascade of intracellular events. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and ionic interactions, which are crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1,3-propanediol: Similar in structure but with one less carbon atom. It is also an amino alcohol and shares many chemical properties with 2-aminobutane-1,3-diol.
2-Amino-2-methyl-1,3-propanediol: Another related compound with a methyl group on the second carbon. This structural difference can significantly alter its reactivity and applications.
Uniqueness
This compound is unique due to its specific arrangement of functional groups and carbon chain length. This gives it distinct physical and chemical properties, such as solubility, boiling point, and reactivity, which can be advantageous in certain applications compared to its analogs.
Eigenschaften
IUPAC Name |
2-aminobutane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQIIBPDFTEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
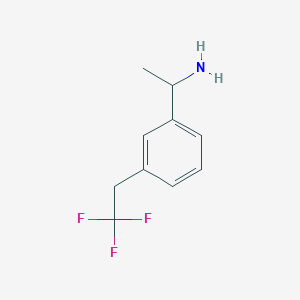
silane](/img/structure/B11762327.png)
![4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione](/img/structure/B11762339.png)
![tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B11762340.png)
![[(4-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11762348.png)
![N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine](/img/structure/B11762349.png)
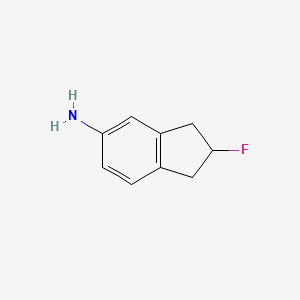
![N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B11762358.png)
